

# Preclinical Pharmacology of Cadisegliatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Cadisegliatin (formerly TTP399) is a novel, orally administered, small molecule that acts as a liver-selective glucokinase (GK) activator. It is under investigation as a first-in-class adjunctive therapy to insulin for individuals with Type 1 Diabetes (T1D). Preclinical studies have demonstrated that Cadisegliatin enhances hepatic glucose uptake and promotes glycogen storage in an insulin-independent manner. This hepatoselective mechanism of action is designed to improve glycemic control while mitigating the risk of hypoglycemia, a common and serious adverse effect of many glucose-lowering therapies. This document provides a comprehensive overview of the preclinical pharmacology of Cadisegliatin, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics based on publicly available data.

## Introduction

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in both glycolysis and glycogen synthesis. In individuals with diabetes, hepatic GK activity is impaired. **Cadisegliatin** is designed to allosterically activate hepatic GK, thereby restoring the liver's capacity to manage glucose levels. Its liver selectivity is a key feature, intended to avoid the stimulation of insulin secretion



from pancreatic  $\beta$ -cells, which has been associated with hypoglycemia in earlier, non-selective GK activators.

#### **Mechanism of Action**

Cadisegliatin binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its catalytic activity. This activation of hepatic GK leads to an increased rate of glucose phosphorylation, which in turn promotes the downstream metabolic pathways of glycogen synthesis and glycolysis. A critical aspect of Cadisegliatin's mechanism is that it does not interfere with the physiological regulation of GK by the glucokinase regulatory protein (GKRP). This interaction is crucial for preventing GK activity at low glucose concentrations, thus reducing the risk of hypoglycemia.

# **Signaling Pathway of Cadisegliatin in Hepatocytes**





Click to download full resolution via product page

Caption: Signaling pathway of Cadisegliatin in a hepatocyte.

# **Preclinical Pharmacodynamics**

The pharmacodynamic effects of **Cadisegliatin** have been evaluated in various in vitro and in vivo models.



#### **In Vitro Studies**

In vitro assays were conducted to determine the direct effect of **Cadisegliatin** on glucokinase activity and its selectivity for hepatic cells.

Table 1: In Vitro Activity of Cadisegliatin

| Assay                     | System                      | Parameter                     | Value   | Reference |  |
|---------------------------|-----------------------------|-------------------------------|---------|-----------|--|
| Glucokinase<br>Activation | Recombinant<br>Human GK     | EC50 (at 15 mM<br>glucose)    | 304 nM  | [1]       |  |
| Glucokinase<br>Activation | Recombinant<br>Human GK     | EC50 (at 5 mM 762 nM glucose) |         | [1]       |  |
| Glucose<br>Metabolism     | Isolated Rat<br>Hepatocytes | EC50 (Lactate<br>Production)  | 2.39 μΜ | [1]       |  |
| Glucose<br>Metabolism     | Isolated Rat<br>Hepatocytes | EC50 (Glycogen<br>Content)    | 2.64 μΜ | [1]       |  |
| Insulin Secretion         | Perfused Mouse<br>Islets    | EC50 (at basal glucose)       | >10 μM  | [1]       |  |

## **In Vivo Studies**

Preclinical studies in animal models of diabetes have demonstrated the glucose-lowering efficacy and safety profile of **Cadisegliatin**.

Table 2: Summary of In Vivo Efficacy Studies



| Animal Model                         | Treatment                      | Key Findings                                                             | Reference |
|--------------------------------------|--------------------------------|--------------------------------------------------------------------------|-----------|
| Nondiabetic Fasted<br>Rats           | 200 mg/kg, single oral<br>dose | No significant change in plasma glucose or insulin compared to vehicle.  |           |
| Diabetic Umeå ob/ob<br>mice          | 150 mg/kg/day for 4<br>weeks   | Reduced HbA1c,<br>plasma and liver<br>triglycerides, and<br>weight gain. |           |
| Insulin-dependent Göttingen minipigs | Insulin withdrawal             | Prevented ketosis.                                                       | •         |

## **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **Cadisegliatin** has been characterized in several preclinical species.

Table 3: Pharmacokinetic Parameters of Cadisegliatin in Preclinical Species

| Species | Dose          | Route | Tmax<br>(h) | Cmax<br>(ng/mL) | AUC<br>(ng·h/m<br>L) | Bioavail<br>ability<br>(%) | Referen<br>ce |
|---------|---------------|-------|-------------|-----------------|----------------------|----------------------------|---------------|
| Rat     | 1-5<br>mg/kg  | Oral  | N/A         | N/A             | N/A                  | 72-85                      |               |
| Dog     | 1-16<br>mg/kg | Oral  | N/A         | N/A             | N/A                  | 54-68                      |               |

N/A: Not explicitly available in the searched literature.

# **Experimental Protocols**

The following are representative protocols for key experiments based on descriptions in the cited literature and standard laboratory methods.



## **Glucokinase Activation Assay**

Objective: To determine the in vitro potency of **Cadisegliatin** in activating the glucokinase enzyme.

Principle: The activity of glucokinase is measured by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

#### Materials:

- Recombinant human glucokinase
- D-glucose
- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl<sub>2</sub>)
- NADP+
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay buffer (e.g., HEPES buffer, pH 7.4)
- Cadisegliatin (test compound)
- 96-well microplate
- Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing assay buffer, MgCl<sub>2</sub>, NADP+, and G6PDH.
- Add varying concentrations of **Cadisegliatin** to the wells of the microplate.
- Add the glucokinase enzyme to each well.



- Initiate the reaction by adding a solution of glucose and ATP.
- Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).
- Calculate the rate of NADPH formation from the linear portion of the kinetic curve.
- Plot the rate of reaction against the concentration of Cadisegliatin to determine the EC50 value.

## **Experimental Workflow: Glucokinase Activation Assay**



Click to download full resolution via product page

Caption: A typical workflow for an in vitro glucokinase activation assay.

## **Hepatocyte Selectivity Assay**

Objective: To assess the preferential uptake and activity of **Cadisegliatin** in hepatocytes compared to pancreatic  $\beta$ -cells.

Principle: The cellular uptake of radiolabeled or fluorescently tagged **Cadisegliatin** is measured in primary hepatocytes and pancreatic islet cells. Alternatively, the functional consequence of **Cadisegliatin** treatment (e.g., lactate production or glycogen synthesis) is compared between the two cell types.

#### Materials:

- Primary rat or human hepatocytes
- Isolated pancreatic islets (or a β-cell line)
- Appropriate cell culture media
- Cadisegliatin



- Reagents for measuring the desired endpoint (e.g., lactate assay kit, glycogen assay kit)
- Scintillation counter or fluorescence plate reader (depending on the method)

#### Procedure:

- Culture hepatocytes and pancreatic islets in separate plates.
- Treat the cells with varying concentrations of **Cadisegliatin** for a specified time.
- For uptake studies, lyse the cells and measure the intracellular concentration of the labeled compound.
- For functional studies, measure the endpoint (e.g., lactate in the culture medium or glycogen content of the cell lysate).
- Compare the uptake or functional response between the hepatocytes and pancreatic islets.

# **Safety Pharmacology**

Preclinical safety pharmacology studies are conducted to assess the potential for adverse effects on major physiological systems. For **Cadisegliatin**, a key focus was to demonstrate a lack of hypoglycemia and adverse lipid profiles, which had been observed with earlier, non-selective glucokinase activators. In vivo studies in rats demonstrated that **Cadisegliatin** did not induce hypoglycemia, even at high doses. Furthermore, in diabetic mouse models, treatment with **Cadisegliatin** was not associated with an increase in plasma triglycerides.

### Conclusion

The preclinical data for **Cadisegliatin** support its development as a novel, liver-selective glucokinase activator. Its mechanism of action, which enhances hepatic glucose disposal without stimulating insulin secretion, offers a promising approach to improving glycemic control in individuals with Type 1 Diabetes while minimizing the risk of hypoglycemia. The in vitro and in vivo studies have consistently demonstrated its hepatoselectivity and efficacy in animal models of diabetes. These preclinical findings have provided a strong rationale for the ongoing clinical evaluation of **Cadisegliatin**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. abcam.com [abcam.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of Cadisegliatin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#preclinical-pharmacology-of-cadisegliatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com